molecular formula C18H18ClN3O3S B12938419 N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide CAS No. 918493-45-5

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide

Cat. No.: B12938419
CAS No.: 918493-45-5
M. Wt: 391.9 g/mol
InChI Key: MRVXPRGWNHWYSL-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and an ethylamino group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro and phenylsulfonyl groups. The final step involves the attachment of the ethylamino group to the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the sulfonyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the modulation of signaling pathways or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

  • N-(5-Bromo-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(methylamino)acetamide
  • N-(5-Chloro-3-(methylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide

Uniqueness

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-(ethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918493-45-5

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(ethylamino)acetamide

InChI

InChI=1S/C18H18ClN3O3S/c1-2-20-11-16(23)22-18-17(14-10-12(19)8-9-15(14)21-18)26(24,25)13-6-4-3-5-7-13/h3-10,20-21H,2,11H2,1H3,(H,22,23)

InChI Key

MRVXPRGWNHWYSL-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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